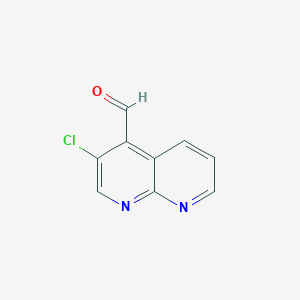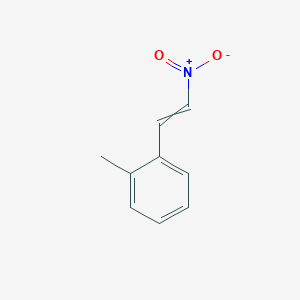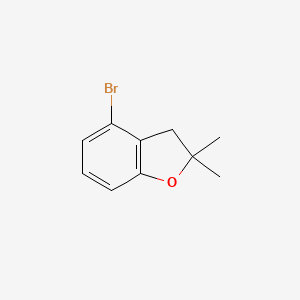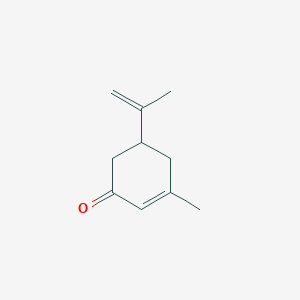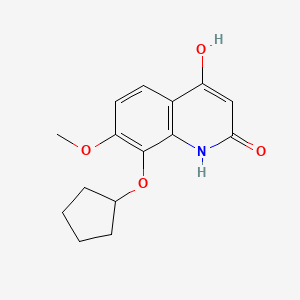
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxyquinolin-2-one and cyclopentanol.
Reaction Conditions: The reaction involves the alkylation of 4-hydroxyquinolin-2-one with cyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities.
Applications De Recherche Scientifique
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes, leading to modulation of their activity.
Pathways: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one can be compared with other similar quinoline derivatives:
Similar Compounds: Similar compounds include 4-hydroxyquinolin-2-one, 7-methoxyquinolin-2-one, and 8-cyclopentyloxyquinolin-2-one.
Uniqueness: The presence of the cyclopentyloxy and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
8-cyclopentyloxy-4-hydroxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H17NO4/c1-19-12-7-6-10-11(17)8-13(18)16-14(10)15(12)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,16,17,18) |
Clé InChI |
FHTLBQAUQAGPPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)OC3CCCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


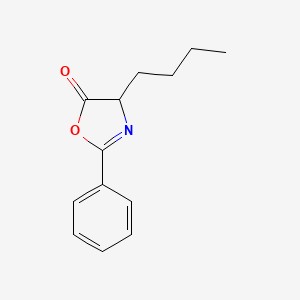
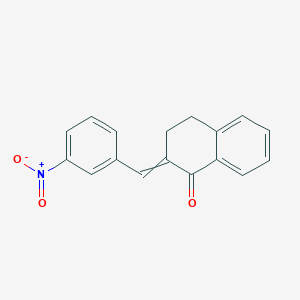
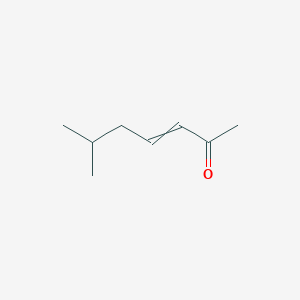
![2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)
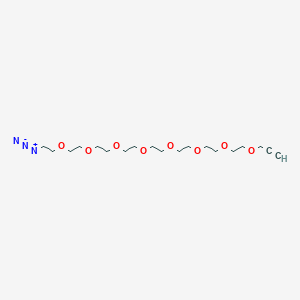

![Ethyl 5-ethylimidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B8702222.png)
